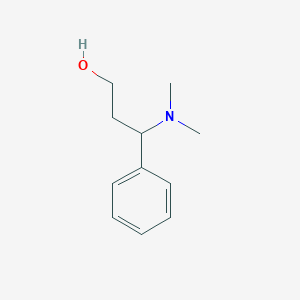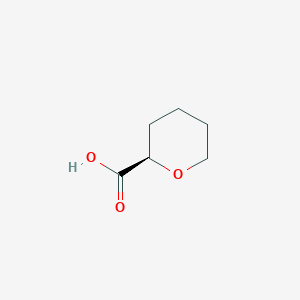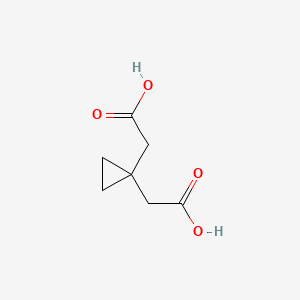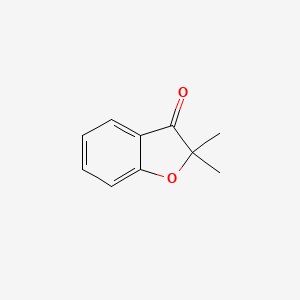
2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium Chloride
概要
説明
2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium Chloride: is a chemical compound with the molecular formula C27H21ClN4 and a molecular weight of 436.94 g/mol . It is commonly used in biochemical research and has applications in various scientific fields .
科学的研究の応用
Chemistry: 2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium Chloride is used as a redox indicator in various chemical reactions .
Biology: In biological research, it is used to assess cell viability and metabolic activity. The compound is reduced by living cells to form a colored formazan product, which can be quantified .
Medicine: It has applications in medical diagnostics, particularly in assays to measure cellular respiration and enzyme activity .
Industry: The compound is used in the development of biosensors and other analytical devices .
作用機序
Mode of Action
The compound 2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium Chloride interacts with its target, the mitochondria, by undergoing a reduction process . Under anaerobic conditions, it is completely reduced .
Biochemical Pathways
The reduction of this compound in the mitochondria affects the redox potential within the cell . This change in redox potential can have downstream effects on various biochemical pathways within the cell, particularly those involving energy production and cellular respiration .
Result of Action
The reduction of this compound results in a color change from colorless to red, due to the formation of formazan . This color change is often used as an indicator of cellular respiration and viability .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reduction process is enhanced under anaerobic conditions . Additionally, the compound is light sensitive , which means its stability and efficacy could be affected by exposure to light.
将来の方向性
生化学分析
Biochemical Properties
2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium Chloride plays a crucial role in biochemical reactions as a redox indicator. It interacts with enzymes such as dehydrogenases, which are involved in cellular respiration. When reduced by these enzymes, this compound forms a colored formazan product, indicating the presence and activity of the enzymes. This interaction is essential for assays that measure cell viability and metabolic activity .
Cellular Effects
This compound affects various types of cells by influencing their metabolic processes. It is commonly used in assays to assess cell viability, proliferation, and cytotoxicity. The compound impacts cell function by participating in redox reactions that are crucial for cellular respiration. This, in turn, affects cell signaling pathways, gene expression, and overall cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its reduction by cellular dehydrogenases to form a colored formazan product. This reduction process is facilitated by the transfer of electrons from the enzyme to the tetrazolium salt. The formation of the formazan product is a key indicator of enzyme activity and cellular metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is generally stable under standard storage conditions, but its activity can degrade if exposed to light or high temperatures. Long-term studies have shown that the compound maintains its effectiveness in measuring cellular respiration and metabolic activity over extended periods, provided it is stored and handled correctly .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound effectively measures cellular metabolic activity without causing significant toxicity. At high doses, it may exhibit toxic effects, including cellular damage and altered metabolic processes. It is crucial to determine the appropriate dosage to avoid adverse effects while obtaining accurate measurements .
Metabolic Pathways
This compound is involved in metabolic pathways related to cellular respiration. It interacts with enzymes such as dehydrogenases, which play a role in the electron transport chain. The compound’s reduction to formazan is a part of the metabolic flux that indicates the activity of these enzymes and the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interaction with cellular components. It is taken up by cells and interacts with intracellular enzymes to form the formazan product. The distribution of the compound within tissues depends on factors such as cell type, metabolic activity, and the presence of specific transporters or binding proteins .
Subcellular Localization
This compound localizes within specific subcellular compartments where it interacts with enzymes involved in cellular respiration. The compound’s activity is influenced by its localization, as it needs to be in proximity to dehydrogenases to undergo reduction. Targeting signals or post-translational modifications may direct the compound to specific organelles, enhancing its effectiveness in measuring metabolic activity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium Chloride typically involves the reaction of tetrazolium salts with appropriate aromatic aldehydes under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions:
Reduction: The compound can be reduced to its corresponding hydrazine derivatives under specific conditions.
Substitution: It can participate in substitution reactions where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under inert atmospheres.
Major Products Formed:
Oxidation: Formazan derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives.
類似化合物との比較
2,3,5-Triphenyl-tetrazolium Chloride: Another tetrazolium salt used as a redox indicator.
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium Bromide (MTT): Commonly used in cell viability assays.
Uniqueness: 2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium Chloride is unique due to its specific structural features, which allow it to participate in a variety of chemical reactions and make it suitable for diverse applications in research and industry .
特性
IUPAC Name |
2,5-diphenyl-3-[4-[(E)-2-phenylethenyl]phenyl]tetrazol-3-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N4.ClH/c1-4-10-22(11-5-1)16-17-23-18-20-26(21-19-23)31-29-27(24-12-6-2-7-13-24)28-30(31)25-14-8-3-9-15-25;/h1-21H;1H/q+1;/p-1/b17-16+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKWFHYWNFCRCK-CMBBICFISA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+]3=NC(=NN3C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+]3=NC(=NN3C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24387-36-8 | |
| Record name | NSC90482 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90482 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-diphenyl-3-(p-styrylphenyl)-2H-tetrazolium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.998 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Methylthieno[2,3-b]pyridin-4-amine](/img/structure/B1353876.png)











